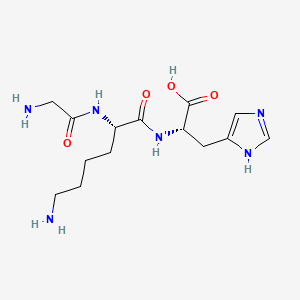

glycyl-L-lysyl-L-histidine

Description

Historical Context of Tripeptide Discovery and Characterization

The journey into the world of peptides began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1900, he proposed that peptides were chains of amino acids linked by specific bonds, a hypothesis he substantiated by 1902 with the discovery of the peptide bond. researchgate.net His development of a laboratory method for peptide synthesis in 1905 laid the groundwork for future research. researchgate.net For several decades, the scientific community focused on accumulating knowledge about the structure and synthesis of various peptides. researchgate.net

A significant breakthrough in tripeptide research came in 1973 with the isolation of glycyl-L-histidyl-L-lysine (GHK) from human plasma. epa.gov Initially identified as a factor that could stimulate protein synthesis in older liver tissue to levels comparable to younger tissue, this discovery marked a pivotal moment. epa.gov Subsequent research has focused on characterizing its properties and understanding its physiological roles. nih.gov Proton magnetic resonance studies have been employed to determine the acid-base chemistry of the glycyl ammonium (B1175870), histidyl imidazolium (B1220033), and lysyl ammonium groups of the tripeptide, providing insights into its molecular behavior. nih.gov

Significance of Peptide Sequence in Biological Activity

The specific order of amino acids in a peptide chain, known as its primary structure, is a critical determinant of its three-dimensional conformation and, consequently, its biological function. researchgate.netontosight.ai Even minor alterations in the amino acid sequence can lead to vastly different biological activities. dermatologytimes.com For instance, while glycyl-histidyl-lysine is recognized for its role in stimulating collagen synthesis in fibroblasts, the isomeric form, glycyl-lysyl-histidine, is thought to promote lipolysis in fat cells. dermatologytimes.com

Research Trajectories for Tripeptides Comprising Glycine (B1666218), Lysine (B10760008), and Histidine

Initial research on GHK centered on its growth-modulating and wound-healing properties. researchgate.net Over the past three decades, extensive investigation has solidified its role as a key molecule in tissue regeneration and has spurred the development of its derivatives for potential applications in medicine and dermatology. nih.gov

Current research continues to explore the multifaceted activities of GHK. One major area of focus is its antioxidant and cellular protective effects. ontosight.ai Studies have shown that GHK can scavenge free radicals and protect cells from damage. ontosight.ai Another significant research trajectory investigates its potential in neuroprotection and cognitive health. epa.gov Furthermore, the anti-inflammatory properties of GHK and its copper complex are being actively studied. researchgate.net Research has demonstrated that GHK-Cu can decrease the secretion of pro-inflammatory cytokines like IL-6 in human dermal fibroblasts. researchgate.net The exploration of GHK's influence on gene expression represents a newer frontier, with studies indicating its ability to modulate the expression of numerous human genes. nih.gov

| Research Area | Focus of Investigation | Key Findings |

| Wound Healing & Tissue Repair | Stimulation of collagen, elastin (B1584352), and glycosaminoglycan synthesis. | GHK promotes tissue regeneration in skin, bone, and other tissues. nih.gov |

| Antioxidant & Cellular Protection | Scavenging of free radicals and protection against oxidative stress. | GHK exhibits antioxidant properties and can protect cells from damage. ontosight.ai |

| Neuroprotection | Potential to prevent age-associated neurodegeneration. | GHK is being investigated for its role in cognitive health. epa.gov |

| Anti-inflammatory Effects | Modulation of inflammatory responses. | GHK-Cu can reduce the secretion of pro-inflammatory markers. researchgate.net |

| Gene Expression | Influence on the expression of human genes. | GHK can up- and down-regulate a significant number of genes. nih.gov |

Chemical and Physical Properties of Glycyl-L-lysyl-L-histidine

The tripeptide this compound possesses a unique set of chemical and physical characteristics that underpin its biological functions. Its structure, composed of glycine, L-histidine, and L-lysine residues, confers specific properties related to its molecular weight, formula, and behavior in different chemical environments. medchemexpress.com

| Property | Value | Source |

| Molecular Formula | C14H24N6O4 | nih.gov |

| Molecular Weight | 340.38 g/mol | nih.gov |

| CAS Number | 70253-66-6 | epa.govcymitquimica.com |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | nih.gov |

| Solubility | Highly hydrophilic | researchgate.nettandfonline.com |

| log D (octanol-water) | -2.38 to -2.49 (pH 4.5-7.4) | researchgate.nettandfonline.com |

The hydrophilic nature of GHK is indicated by its negative log D values, signifying its preference for aqueous environments. researchgate.nettandfonline.com The peptide is susceptible to hydrolytic cleavage under basic and oxidative conditions, and to a lesser extent, under acidic stress. researchgate.nettandfonline.com However, it demonstrates stability in water and in buffers with a pH range of 4.5 to 7.4 for at least two weeks at 60°C. researchgate.nettandfonline.com

Synthesis of this compound

The synthesis of this compound can be achieved through both classical solution-phase methods and solid-phase peptide synthesis (SPPS). researchgate.netnih.gov SPPS is a commonly employed technique for its efficiency in creating peptide chains.

A general approach for the solid-phase synthesis of GHK involves the following steps:

Resin Attachment: The first amino acid, typically Fmoc-Lys(Boc)-OH, is attached to a solid support, such as Wang resin. google.com

Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the lysine residue. google.com

Coupling: The next amino acid in the sequence, Fmoc-His(Trt)-OH, is activated and coupled to the deprotected lysine. google.com

Repetition: The deprotection and coupling steps are repeated with glycine. google.com

Cleavage: Once the tripeptide chain is complete, it is cleaved from the resin support, and the side-chain protecting groups are removed, often using a trifluoroacetic acid (TFA) cocktail. google.com

Liquid-phase peptide synthesis (LPPS) has also been utilized, particularly for large-scale production, as it can offer high yields with reduced solvent consumption. mdpi.com

Biological and Physiological Effects

This compound exerts a wide range of biological and physiological effects, many of which are linked to its ability to form a complex with copper (GHK-Cu).

One of its most well-documented effects is the stimulation of extracellular matrix components. GHK has been shown to increase the synthesis of collagen and glycosaminoglycans, which are crucial for maintaining the structure and integrity of tissues like skin. mdpi.com It also appears to play a role in tissue remodeling by modulating the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.gov

The tripeptide exhibits significant antioxidant and anti-inflammatory properties. researchgate.netontosight.ai It can reduce the levels of reactive oxygen species (ROS) and diminish the production of pro-inflammatory cytokines. nih.govmdpi.com In cellular studies, GHK has demonstrated protective effects against cell death induced by factors like copper and zinc toxicity. nih.govoup.com

Furthermore, research suggests that GHK has neuroprotective effects and may play a role in central nervous system health. nih.gov It has also been shown to stimulate the proliferation of various cell types, including chondrocytes, which are responsible for cartilage formation. nih.gov

| Biological/Physiological Effect | Experimental Model/System | Observed Outcome |

| Stimulation of Collagen Synthesis | Human dermal fibroblasts | Increased production of collagen. |

| Anti-inflammatory Action | Human dermal fibroblasts | Decreased TNF-α-dependent IL-6 secretion. researchgate.net |

| Antioxidant Activity | In vitro assays | Scavenging of free radicals. ontosight.ai |

| Cellular Protection | Primary central nervous system cells | Prevention of copper- and zinc-induced cell death. nih.govoup.com |

| Chondrocyte Proliferation | Chick embryo chondrocytes | Stimulated proliferation and collagen synthesis. nih.gov |

Applications in Research

The diverse biological activities of this compound have led to its use in various research applications, particularly in dermatology, cosmetic science, and fundamental biochemical and cellular studies.

Dermatological and Cosmetic Research

In the field of dermatology and cosmetics, GHK, especially in its copper-complexed form (GHK-Cu), is a widely studied ingredient. mdpi.commdpi.com Its ability to stimulate collagen and elastin production makes it a valuable component in research focused on anti-aging and skin remodeling. nih.gov Studies have investigated its potential to improve skin firmness, reduce the appearance of fine wrinkles, and address hyperpigmentation. researchgate.net Research also explores its role in wound healing, where it is thought to accelerate tissue repair and regeneration. mdpi.com

Biochemical and Cellular Studies

In biochemical and cellular research, GHK serves as a model peptide for investigating the relationship between peptide structure and function. Its metal-chelating properties are of particular interest, and it is often used to study the biological roles of copper. nih.gov Researchers utilize GHK to explore cellular processes such as proliferation, differentiation, and inflammation. researchgate.netnih.gov For example, it has been used to study the prevention of protein aggregation and to investigate pathways involved in cellular protection and apoptosis. nih.gov Its influence on gene expression is a growing area of research, providing insights into the molecular mechanisms that underlie its diverse biological effects. nih.gov

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIDFVOUHZRAK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220496 | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-66-6 | |

| Record name | GLY-LYS-HIS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Glycyl L Lysyl L Histidine

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely employed technique for the synthesis of peptides, including GHK, where the growing peptide chain is covalently attached to an insoluble solid support, or resin. kennesaw.edu This method simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing.

Selection of Resins and Support Materials

The choice of resin is a critical parameter in SPPS as it determines the conditions required for the final cleavage of the peptide from the support and influences the nature of the C-terminus of the synthesized peptide. For the synthesis of GHK, which has a carboxylic acid at the C-terminus, several types of resins can be utilized.

Commonly used resins for the synthesis of peptide acids like GHK include Wang resin and 2-chlorotrityl chloride resin. biotage.com The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps in preserving acid-sensitive protecting groups on the side chains of the amino acids. biotage.comsci-hub.se Another option is the Rink Amide resin, which, despite its name suggesting the production of peptide amides, can be adapted for the synthesis of peptide acids. kennesaw.edubiotage.com Polystyrene is a frequent choice for the core matrix of these resins. peptide.com

Table 1: Resins for Solid-Phase Synthesis of Glycyl-L-lysyl-L-histidine

| Resin Type | Linker Type | Cleavage Condition | C-terminal Functionality | Reference |

| 2-Chlorotrityl chloride resin | Trityl | Mildly acidic (e.g., 1-3% TFA) | Acid | biotage.comsci-hub.se |

| Wang resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., high % TFA) | Acid | biotage.com |

| Rink Amide resin | Knorr/Rink | Strong acid (e.g., high % TFA) | Amide (can be adapted for acids) | kennesaw.edubiotage.com |

Protecting Group Strategies in Synthesis

To prevent unwanted side reactions at the reactive functional groups of the amino acids during peptide synthesis, temporary protecting groups are employed. The two predominant strategies in SPPS are the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) strategies. biosynth.com

In the context of GHK synthesis, specific protecting groups are required for the side chains of Lysine (B10760008) and Histidine.

Lysine (Lys): The ε-amino group of lysine is typically protected to prevent branching of the peptide chain. In Fmoc chemistry, the most commonly used protecting group for lysine is the Boc group (Fmoc-Lys(Boc)-OH). sci-hub.sepeptide.com The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by the final strong acid treatment. Other protecting groups for the lysine side chain in Fmoc synthesis include Mtt (4-methyltrityl) and Z (benzyloxycarbonyl). peptide.com In Boc chemistry, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a common choice. peptide.com

Histidine (His): The imidazole (B134444) side chain of histidine requires protection to prevent racemization and side reactions. In Fmoc synthesis, trityl (Trt) based protecting groups such as Fmoc-His(Trt)-OH are frequently used. sci-hub.sepeptide.com The Trt group is acid-labile and is removed during the final cleavage step. peptide.com In Boc chemistry, the benzyloxymethyl (Bom) group can be effective in suppressing racemization. peptide.com

Table 2: Protecting Groups for Amino Acids in GHK Synthesis (Fmoc Strategy)

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Common Protected Derivative | Reference |

| Glycine (B1666218) | Fmoc | None | Fmoc-Gly-OH | sci-hub.se |

| L-Lysine | Fmoc | Boc (tert-butyloxycarbonyl) | Fmoc-Lys(Boc)-OH | sci-hub.sepeptide.com |

| L-Histidine | Fmoc | Trt (Trityl) | Fmoc-His(Trt)-OH | sci-hub.sepeptide.com |

Peptide Bond Formation Techniques

The formation of the amide bond between the carboxyl group of one amino acid and the amino group of the next is the central reaction in peptide synthesis. This is achieved using coupling reagents that activate the carboxylic acid.

A variety of coupling reagents are available for SPPS. Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Other highly efficient coupling reagents belong to the phosphonium (B103445) or aminium salt families, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sci-hub.sepeptide.comsigmaaldrich.com The choice of coupling reagent can be crucial, especially for sterically hindered couplings. acs.org

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically accomplished by treatment with a strong acid.

The specific cleavage cocktail used depends on the resin and the protecting groups employed. For peptides synthesized using the Fmoc strategy with acid-labile side-chain protecting groups, a common cleavage reagent is a high concentration of trifluoroacetic acid (TFA). kennesaw.edusigmaaldrich.com To prevent side reactions caused by reactive cationic species generated during deprotection, scavengers are added to the cleavage mixture. sigmaaldrich.com A widely used cleavage cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.compeptide.com For many sequences, a simpler mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) is sufficient. sigmaaldrich.com Following cleavage, the crude peptide is typically precipitated from the cleavage mixture by the addition of cold ether. kennesaw.edusci-hub.se

Solution-Phase Peptide Synthesis Methods

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive than SPPS due to the need for purification after each step, it remains a valuable method, particularly for large-scale synthesis. researchgate.net

Segment Condensation Strategies

For the synthesis of GHK, a possible segment condensation approach would involve the synthesis of a dipeptide fragment, for example, Boc-Lys(Z)-His-OMe, which is then coupled with a protected glycine residue. The choice of protecting groups is crucial to allow for selective deprotection and coupling. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is often preferred for solution-phase synthesis. researchgate.net Coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of HOBt are commonly used to facilitate the formation of the peptide bond between the segments with low racemization. google.com

Mixed Anhydride (B1165640) Coupling Methods

The mixed anhydride (MA) method is a classical solution-phase technique for peptide bond formation that has been utilized in the synthesis of various peptides, including the this compound sequence. google.comgoogle.com This approach involves the activation of the carboxyl group of an N-protected amino acid or peptide by reacting it with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base. google.comresearchgate.net This reaction forms a highly reactive mixed carboxylic-carbonic acid anhydride. The subsequent introduction of an amino acid ester or peptide ester (the amino component) leads to nucleophilic attack on the anhydride, forming the desired peptide bond. researchgate.net

A key advantage of the mixed anhydride method is the relatively benign and easily removable nature of its by-products. nih.gov However, the procedure requires careful control of reaction conditions, particularly temperature, to minimize side reactions. cdnsciencepub.com Reactions are typically initiated at low temperatures, often around -15°C, to control the reactivity of the anhydride and prevent disproportionation into symmetrical anhydrides, which can complicate purification. google.comcdnsciencepub.com

Several factors influence the efficiency and purity of the coupling reaction. The choice of tertiary amine and solvent is critical in minimizing common side reactions like urethane (B1682113) formation and racemization. researchgate.netcdnsciencepub.comcdnsciencepub.com Urethane by-products arise from the attack of the amino component on the carbonic acid portion of the mixed anhydride. nih.gov Research has shown that the combination of N-methylmorpholine (NMM) as the base and tetrahydrofuran (B95107) (THF) as the solvent provides a good balance for achieving high peptide yield while minimizing urethane formation. cdnsciencepub.comcdnsciencepub.com In contrast, combinations like triethylamine/dichloromethane have been found to be less favorable. researchgate.netcdnsciencepub.com

The following table summarizes the impact of different base and solvent combinations on the formation of urethane, a critical side product in mixed anhydride synthesis.

Table 1: Effect of Tertiary Amine/Solvent Combination on Urethane Formation

| Tertiary Amine | Solvent | Urethane Formation | Reference |

|---|---|---|---|

| N-Methylpiperidine | Dichloromethane | Minimal | cdnsciencepub.com |

| N-Methylmorpholine | Tetrahydrofuran | Good combination (low urethane) | cdnsciencepub.comcdnsciencepub.com |

| Triethylamine | Dichloromethane | Particularly bad (high urethane) | cdnsciencepub.com |

| N-Methylmorpholine | Dimethylformamide | Marginal difference from other amines | cdnsciencepub.comcdnsciencepub.com |

To further suppress side reactions, additives such as 1-hydroxybenzotriazole (HOBt) can be introduced to the reaction mixture before the addition of the amino component. cdnsciencepub.comnih.gov The addition of HOBt has been shown to increase the yield of the desired peptide by reducing the formation of urethane by-products. nih.gov For the synthesis of sequences containing histidine, appropriate protection of the imidazole side chain is necessary to prevent side reactions.

Advanced Synthetic Techniques and Automation in Peptide Production

The production of peptides like this compound (GHK) has been significantly enhanced by the development of advanced synthetic methodologies and automation, which offer greater efficiency, purity, and scalability compared to traditional solution-phase methods. openaccessjournals.comcreative-enzymes.com

The most prominent of these advanced techniques is Solid-Phase Peptide Synthesis (SPPS) , a method developed by R. Bruce Merrifield. creative-enzymes.comlibretexts.org In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin. libretexts.orgsterlingpharmasolutions.com The peptide chain is then assembled in a stepwise manner through repeated cycles of deprotection and coupling of protected amino acids. sterlingpharmasolutions.com Because the growing peptide is anchored to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing, which streamlines the purification process at each step. libretexts.org This method has been widely adopted and can be automated, making it suitable for producing complex peptides with high purity. openaccessjournals.comnih.gov

Beyond chemical synthesis, biotechnological approaches offer a "greener" alternative for producing specific peptides like GHK. mdpi.com Recombinant expression systems, for instance, use microorganisms such as Escherichia coli to produce the peptide as a fusion protein. mdpi.com The target peptide is then cleaved from its fusion partner and purified. This method avoids the extensive use of hazardous chemicals common in chemical synthesis and can be economically scaled for large-scale production. mdpi.com Another advanced method is Chemo-enzymatic Peptide Synthesis (CEPS) , which uses specialized enzymes called peptiligases to join shorter, chemically synthesized peptide fragments under mild, aqueous conditions. bachem.com This hybrid approach combines the flexibility of chemical synthesis with the high specificity and stereoselectivity of enzymatic reactions, reducing the need for side-chain protecting groups and minimizing racemization. bachem.com

The following table provides a comparison of different advanced synthetic techniques used in peptide production.

Table 2: Comparison of Advanced Peptide Synthesis Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Automated SPPS | Stepwise addition of amino acids to a solid resin support, with automated fluid handling. | High purity, high efficiency, suitable for long/complex peptides, reduced manual labor. | Requires specialized equipment, can be costly for reagents and resin. | openaccessjournals.comnih.gov |

| Automated Flow Chemistry | Continuous reaction and purification in a flow-through system. | Very rapid synthesis times, high efficiency, precise control over reaction conditions. | High initial instrument cost, may require optimization for specific sequences. | scispace.com |

| Recombinant Expression | Production of the peptide in a host organism (e.g., bacteria) as a fusion protein. | Cost-effective for large scale, environmentally friendly, high biological fidelity. | Limited to natural amino acids, requires downstream processing and purification. | mdpi.com |

| Chemo-enzymatic Peptide Synthesis (CEPS) | Enzymatic ligation of chemically synthesized peptide fragments. | High specificity, minimal side reactions and racemization, "green" chemistry. | Requires specific enzymes, may not be applicable to all sequences. | bachem.com |

Final purification of the synthesized this compound, regardless of the method used, is typically achieved through high-performance liquid chromatography (HPLC), which separates the target peptide from any remaining impurities or truncated sequences. sterlingpharmasolutions.com

Biochemical Interactions and Molecular Mechanisms of Glycyl L Lysyl L Histidine

Metal Ion Coordination Chemistry

The sequence of amino acids in Glycyl-L-lysyl-L-histidine, particularly the presence of lysine (B10760008) and histidine residues, creates a potent metal-binding motif. The peptide's ability to chelate metal ions, especially transition metals, is a key aspect of its biochemistry.

The interaction between the closely related tripeptide, glycyl-L-histidyl-L-lysine (GHK), and copper(II) ions has been investigated using methods such as potentiometric titration and visible-absorption spectrophotometry. marciorubin.com.br These studies, conducted in a 0.15 M NaCl solution at 25°C, have analyzed the complexation over a pH range of 3.5 to 10.6, revealing the formation of multiple species in solution. marciorubin.com.br The GHK peptide is a strong copper(II) chelator and can effectively compete with albumin for copper ions. marciorubin.com.br At equimolar concentrations of albumin and the GHK peptide at pH 7.5, it is estimated that approximately 42% of the Cu(II) is bound to the peptide. marciorubin.com.br This high affinity underscores the peptide's significant role in copper biochemistry. The copper is essential for the biological activity of the peptide, leading to the formation of the GHK-Cu complex, which is considered the biologically active form. peptidesciences.com

The this compound peptide offers several potential coordination sites for metal ions. The primary binding sites for a metal ion like Cu(II) involve a combination of nitrogen and oxygen donors from the peptide backbone and the amino acid side chains.

The main coordination sites include:

The α-amino group of the N-terminal glycine (B1666218) residue.

The nitrogen atoms of the peptide backbone linkages.

The imidazole (B134444) ring of the histidine residue. nih.gov

The ε-amino group of the lysine side chain.

Histidine is a particularly strong metal coordinator, capable of acting as a tridentate ligand through its imidazole nitrogen, amino nitrogen, and carboxylate oxygen. nih.gov In peptides, the imidazole ring nitrogen is often a primary coordination site. nih.gov The geometry of metal-histidine coordination typically involves the cation situated in the imidazole plane, interacting with the lone pair of electrons on a nitrogen atom. nih.govsemanticscholar.org Theoretical studies using density functional theory (DFT) on metal-histidine complexes indicate that histidine can facilitate an octahedral coordination geometry, especially in dimeric models where two histidine ligands coordinate to a single metal center. nih.govnih.gov The specific coordination geometry of the this compound-metal complex will depend on factors like pH and the metal-to-peptide ratio, which influence which donor atoms are deprotonated and available for binding.

| Residue | Potential Donor Atom(s) | Type of Group |

|---|---|---|

| Glycine (N-terminus) | N (α-amino) | Amino |

| Peptide Backbone | N (amide), O (carbonyl) | Amide |

| Lysine | N (ε-amino) | Amino (Side Chain) |

| Histidine | N (imidazole) | Imidazole (Side Chain) |

The side chains of the lysine and histidine residues play a crucial role in the metal chelation characteristics of the tripeptide. The ε-amino group of the lysine side chain significantly enhances the stability of the resulting metal complexes. marciorubin.com.br Studies on the copper(II) complexes of the related GHK peptide show that the presence of the lysine residue's side chain leads to a prominent enhancement of the stability constants when compared to complexes formed by peptides lacking this feature, such as glycyl-L-histidine. marciorubin.com.br

The histidine side chain, with its imidazole ring, is one of the most effective metal-binding sites among all natural amino acids. nih.gov The imidazole group's pKa is near physiological pH, allowing it to be readily deprotonated to coordinate with metal ions. mdpi.com The stability of metal complexes with histidine-containing peptides is significantly dependent on the position of the histidine residues and neighboring amino acids. mdpi.com The presence of the histidine side chain is fundamental to the peptide's ability to form stable chelate rings with metal ions like Cu(II) and Zn(II). mdpi.commdpi.com

This compound can form ternary complexes, which involve the peptide, a metal ion, and a third ligand. Research on the Cu(II)-GHK system in the presence of L-histidine has shown that extensive amounts of ternary complexes are formed. marciorubin.com.br In a physiological context where multiple potential ligands are present, such as albumin and free amino acids like L-histidine, the distribution of Cu(II) is influenced by the formation of both binary (peptide-Cu) and ternary (peptide-Cu-ligand) complexes. marciorubin.com.br The ability to form these ternary complexes is physiologically relevant, potentially playing a role in the transport and distribution of essential metal ions from the bloodstream to tissues. marciorubin.com.br Studies on other histidine-containing dipeptides have also demonstrated the formation of mixed-ligand complexes with ligands such as 2,2′-bipyridyl. nih.gov

Interactions with Biological Macromolecules

The biological effects of this compound, particularly as its copper complex (GKH-Cu), are linked to its ability to interact with and modulate the activity of various biological macromolecules, most notably enzymes.

The GKH peptide, primarily as GKH-Cu, modulates the activity of several enzymes, often by influencing their expression levels or by acting as a cofactor carrier, rather than through direct competitive or non-competitive inhibition with defined kinetic parameters.

Antioxidant Enzymes: GKH-Cu has been shown to possess antioxidant activity by increasing the levels and activity of key antioxidant enzymes. marciorubin.com.brpeptidesciences.com Animal studies have demonstrated that treatment with GKH-Cu accelerates wound healing and is associated with an increased level of antioxidant enzymes at the injury site. nih.govnih.gov One of the primary enzymes affected is superoxide (B77818) dismutase (SOD), a copper-dependent enzyme. peptidesciences.com The proposed mechanism involves GKH-Cu acting as a carrier molecule that delivers copper ions, which are essential cofactors for SOD activity, thereby enhancing the enzyme's ability to neutralize harmful superoxide radicals. peptidesciences.comnih.gov

Matrix Metalloproteinases (MMPs): GKH-Cu also appears to modulate the activity of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components like collagen. peptidesciences.com Some research indicates that GKH-Cu can inhibit the activity of MMPs, which helps to protect existing collagen from degradation. peptidesciences.com Conversely, other studies have found that GKH can increase the gene expression of MMP-1 and MMP-2 in human fibroblasts at very low concentrations. nih.gov The inhibitory mechanism of histidine-containing peptides on MMPs may involve the disruption of zinc ion coordination within the enzyme's catalytic domain. nih.govmdpi.com The histidine residue of the peptide can chelate the essential zinc cofactor, thereby inhibiting enzymatic activity. mdpi.com

| Enzyme Class | Specific Enzyme(s) | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase | Increased activity/levels marciorubin.com.brpeptidesciences.com | GKH-Cu acts as a copper donor, providing the necessary cofactor for enzyme function. nih.gov |

| Proteases | Matrix Metalloproteinases (MMPs) | Modulation of activity (inhibition reported) peptidesciences.com | Chelation of the essential Zn(II) ion in the MMP active site by the peptide's histidine residue. nih.govmdpi.com |

Peptide-Membrane Interactions and Permeation Mechanisms

The ability of this compound to exert its effects within cells necessitates its interaction with and permeation across the cell membrane. Studies have shown that GHK and its copper complexes are capable of migrating through models of the stratum corneum, the outermost layer of the skin. nih.gov The histidine residue within the peptide is crucial for membrane interactions. Peptides containing several histidine residues have been shown to permeabilize cell membranes, particularly in slightly acidic environments. nih.gov This pH-dependent action is due to the protonation of the histidine's imidazole ring, which becomes positively charged at a pH below 7.0. nih.gov This charge alteration can trigger a conformational change in the peptide, facilitating its entry into the cytosol or the permeabilization of endosomal membranes following cellular uptake. nih.gov

Protein Binding Dynamics

This compound has a strong, well-documented affinity for copper (II) ions, readily forming the GHK-Cu complex. wikipedia.orgmdpi.com This binding is a key aspect of its biological activity. The stability of the GHK-Cu complex is high, with a log 10 binding constant of 16.44. wikipedia.org In this complex, the copper ion is coordinated by the nitrogen from the imidazole side chain of the histidine residue, the nitrogen from the alpha-amino group of the glycine residue, and the deprotonated amide nitrogen of the glycine-histidine peptide bond. wikipedia.orgresearchgate.net

In human plasma, GHK is found at its highest concentration in the albumin-rich fraction. nih.gov GHK can acquire copper from albumin, which is a primary carrier of copper in the blood, as their binding constants for copper are very similar. wikipedia.orgmdpi.com Research has also shown that GHK and human serum albumin (HSA) can form ternary Cu2+ complexes, where the copper is bound to both GHK and the imidazole nitrogen of histidine residues on albumin. nih.gov This interaction may aid in the transport and delivery of copper and the functional form of GHK throughout the body. wikipedia.orgnih.gov By chelating copper, GHK also silences the ion's redox activity, allowing for the safe delivery of non-toxic copper into cells. wikipedia.org

Cellular Signaling and Mechanistic Pathways

GHK influences fundamental cellular processes by modulating signaling pathways that control cell growth and the production of the structural components that form the extracellular matrix.

Mechanisms of Fibroblast Proliferation Promotion

GHK-Cu is a potent stimulator of fibroblast proliferation, a critical step in tissue repair and regeneration. ways2well.com This effect is mediated through several mechanisms. GHK-Cu has been shown to restore the replicative vitality of fibroblasts that have been damaged, for instance, by radiation therapy. nih.gov It also acts directly on fibroblasts to activate genes associated with growth and tissue repair. ways2well.com

A key mechanism is the stimulation of growth factor production. In combination with LED irradiation, GHK was found to increase the production of basic fibroblast growth factor (bFGF) by 230% in cultured fibroblasts. nih.gov GHK has also been shown to increase the secretion of vascular endothelial growth factor (VEGF) from mesenchymal stem cells. lidsen.com By upregulating these crucial signaling molecules, GHK creates a pro-proliferative environment that encourages fibroblasts to divide and populate areas of tissue injury.

Modulation of Extracellular Matrix Component Synthesis

GHK-Cu plays a central role in the synthesis and remodeling of the extracellular matrix (ECM). nih.gov It directly stimulates fibroblasts to increase the production of mRNA and proteins for essential ECM components. peptidesciences.compatientpop.com This leads to an increased synthesis of several key structural molecules:

Collagen: GHK-Cu stimulates the synthesis of various types of collagen, the main structural protein in connective tissues. nih.govmdpi.com

Elastin (B1584352): It also promotes the production of elastin, which provides elasticity to tissues. nih.govpeptidesciences.com

Glycosaminoglycans (GAGs): The synthesis of GAGs, such as dermatan sulfate (B86663) and chondroitin (B13769445) sulfate, is increased. nih.gov These molecules are vital for hydrating and stabilizing the ECM.

Proteoglycans: GHK-Cu specifically enhances the production of the small proteoglycan decorin, which is involved in regulating collagen synthesis and wound healing. nih.govmdpi.com

This broad stimulation of ECM components contributes significantly to the peptide's ability to improve tissue repair, skin firmness, and elasticity. nih.govnih.gov

| ECM Component | Effect of GHK-Cu | Cellular Mechanism |

|---|---|---|

| Collagen | Stimulates synthesis | Increases mRNA and protein production in fibroblasts. peptidesciences.commdpi.com |

| Elastin | Stimulates synthesis | Increases production by fibroblasts. nih.govpeptidesciences.com |

| Dermatan Sulfate | Stimulates synthesis | Part of overall GAG synthesis stimulation. nih.gov |

| Chondroitin Sulfate | Stimulates synthesis | Part of overall GAG synthesis stimulation. nih.gov |

| Decorin | Stimulates synthesis | Increases production of this small proteoglycan. nih.govmdpi.com |

Anti-inflammatory Mechanistic Investigations

This compound (GHK) has been the subject of numerous studies investigating its anti-inflammatory properties. The primary mechanism appears to be its ability to modulate the production of key signaling molecules involved in the inflammatory cascade.

Reduction of Pro-inflammatory Cytokine Production

A significant body of research has demonstrated that this compound, often in its copper-complex form (GHK-Cu), can effectively reduce the production of pro-inflammatory cytokines. These small proteins are crucial mediators of inflammation, and their downregulation is a key aspect of resolving inflammatory responses.

Studies have consistently shown that GHK-Cu can decrease the levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govsalhabpharmacy.compeptidesciences.com This reduction in cytokine secretion has been observed in various experimental models, including in vitro studies with macrophages and in vivo models of acute lung injury. morphwellnessmd.com For instance, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, pretreatment with GHK-Cu significantly decreased the secretion of both TNF-α and IL-6. morphwellnessmd.com

The anti-inflammatory effects of the constituent amino acids of GHK have also been noted. Glycine, for example, has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages and leucocytes. littleextralove.comworld-of-peptides.com Similarly, histidine has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory factors. littleextralove.comnewsroompanama.com

The table below summarizes the effect of this compound on the production of specific pro-inflammatory cytokines as reported in various studies.

| Cytokine | Effect |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction |

| Interleukin-6 (IL-6) | Reduction |

| Interleukin-1β (IL-1β) | Reduction |

Role in Oxidative Stress Response and Antioxidant Activity Mechanisms

This compound plays a significant role in the cellular response to oxidative stress through various antioxidant mechanisms. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to inflammation and cellular damage.

Furthermore, GHK, particularly as GHK-Cu, enhances the activity of crucial antioxidant enzymes. One of the key enzymes it upregulates is superoxide dismutase (SOD), which plays a vital role in neutralizing harmful free radicals. peptidesciences.comworld-of-peptides.comnewsroompanama.com By increasing the activity of SOD, GHK-Cu helps to protect cells from oxidative damage. peptidesciences.com

Another important antioxidant mechanism of GHK-Cu is the inhibition of lipid peroxidation. peptidesciences.comworld-of-peptides.com Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. By preventing this process, GHK-Cu helps to maintain the integrity of cell membranes and protect against oxidative injury. peptidesciences.com

The table below outlines the primary antioxidant mechanisms of this compound.

| Mechanism | Description |

| Reactive Oxygen Species (ROS) Reduction | Directly diminishes the levels of ROS in cells. nih.gov |

| Radical Scavenging | Scavenges hydroxyl (·OH) and peroxyl (ROO·) radicals. nih.gov |

| Enhancement of Antioxidant Enzymes | Increases the activity of enzymes like superoxide dismutase (SOD). peptidesciences.comworld-of-peptides.comnewsroompanama.com |

| Inhibition of Lipid Peroxidation | Prevents the degradation of lipids in cell membranes by free radicals. peptidesciences.comworld-of-peptides.com |

Impact on Hair Follicle Metabolism and Regeneration Mechanisms

This compound, particularly as the copper peptide GHK-Cu, has been shown to positively impact hair follicle metabolism and promote regeneration through several mechanisms.

GHK-Cu also appears to improve the microenvironment of the hair follicle. It promotes angiogenesis, the formation of new blood vessels, which enhances blood flow to the scalp. salhabpharmacy.comlittleextralove.com This improved circulation ensures a better supply of oxygen and essential nutrients to the hair follicles, supporting their metabolic activity and promoting healthy hair growth. littleextralove.com

Furthermore, GHK-Cu stimulates the production of key components of the extracellular matrix, such as collagen and elastin. morphwellnessmd.comdriphydration.com These proteins provide structural support to the hair follicles, helping to anchor them more effectively in the scalp and reduce hair breakage. salhabpharmacy.com Some studies also suggest that GHK-Cu may activate stem cells located in the follicular bulge, potentially leading to the regeneration of dormant hair follicles. salhabpharmacy.com

The following table summarizes the key mechanisms by which this compound influences hair follicle metabolism and regeneration.

| Mechanism | Effect on Hair Follicle |

| Follicle Size and Growth Phase | Increases hair follicle size and extends the anagen (growth) phase. salhabpharmacy.commorphwellnessmd.comlittleextralove.com |

| Blood Circulation | Improves blood flow to the scalp through angiogenesis. salhabpharmacy.comlittleextralove.com |

| Extracellular Matrix Production | Boosts the synthesis of collagen and elastin, strengthening follicle anchoring. morphwellnessmd.comdriphydration.com |

| Stem Cell Activation | May stimulate dormant stem cells in the hair follicle bulge. salhabpharmacy.com |

Regulation of Gene Expression Profiles

This compound has been found to exert a significant regulatory influence on the expression of a large number of human genes. nih.govnih.gov This broad-acting gene regulation is believed to be a fundamental mechanism underlying its diverse biological effects, including tissue remodeling, antioxidant defense, and anti-inflammatory actions. nih.govpretorianews.co.za

Studies utilizing gene profiling tools have revealed that GHK can modulate the expression of genes involved in critical cellular processes. For instance, it has been shown to upregulate or downregulate genes associated with tissue remodeling, inflammation, and antioxidant responses. pretorianews.co.za In the context of wound healing, GHK stimulates the expression of genes involved in collagen and glycosaminoglycan synthesis and breakdown, which is essential for tissue repair. nih.gov

One of the notable findings is the ability of GHK to reverse pathological changes in gene expression. In a study related to Chronic Obstructive Pulmonary Disease (COPD), GHK was able to shift the gene expression pattern in lung tissue from a destructive state to one of healthy remodeling. nih.govlidsen.com It has also been identified as a compound capable of reversing the expression of a significant number of genes associated with a metastatic-prone signature in colon cancer. mdpi.com

The regulatory effects of GHK on gene expression are complex and multifaceted, influencing numerous biochemical pathways simultaneously. nih.gov This ability to modulate gene expression at a fundamental level provides a basis for its wide range of protective and regenerative actions observed in various tissues. nih.gov

The table below provides an overview of the regulatory effects of this compound on gene expression profiles.

| Area of Regulation | Specific Effects |

| Tissue Remodeling | Modulates genes involved in collagen and glycosaminoglycan synthesis and breakdown. nih.gov |

| Inflammation | Influences the expression of genes associated with inflammatory responses. pretorianews.co.za |

| Antioxidant Defense | Regulates genes related to antioxidant enzymes and cellular defense against oxidative stress. pretorianews.co.za |

| Pathological Gene Expression | Can reverse gene expression patterns associated with diseases like COPD and certain cancers. nih.govlidsen.commdpi.com |

Advanced Analytical and Characterization Methodologies for Glycyl L Lysyl L Histidine Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are indispensable for elucidating the structural features of GHK and its complexes. These techniques provide insights into the peptide's conformation, its interaction with metal ions, and its secondary structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. Both ¹H and ¹³C NMR have been utilized to study GHK and its interaction with paramagnetic ions like Cu(II). nih.gov The binding of Cu(II) induces line broadening in the NMR spectra of GHK, which can be interpreted to understand the formation of different complex species as a function of pH. nih.gov However, caution is warranted as this line broadening may be dominated by minor species in rapid exchange rather than providing structural information about the major species in solution. nih.gov

Conformational analysis of peptides similar to GHK often involves the measurement of key NMR parameters. Vicinal (three-bond) HN-Hα coupling constants (³JHN Hα) are crucial for identifying secondary structure elements. mdpi.com Additionally, Nuclear Overhauser Effect (NOE) data provides information about through-space proximity between protons, which is essential for defining the peptide's three-dimensional fold. mdpi.comresearchgate.net Studies on peptides containing both histidine and lysine (B10760008) residues have used ¹H-NMR to investigate interactions between these side chains. nih.gov For instance, the pH dependence of line broadening of histidine resonances can indicate a conformational exchange, potentially involving hydrogen bonding between a deprotonated histidine and a lysine residue. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for L-Histidine

| Atom | Chemical Shift (ppm) |

|---|---|

| Hα | ~4.2 |

| Hβ | ~3.1 |

| Hδ2 | ~7.0 |

| Hε1 | ~7.8 |

Note: Chemical shifts can vary depending on pH, solvent, and complexation.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as transition metal ions. It is particularly valuable for characterizing the coordination environment of Cu(II) in its complex with GHK. EPR spectra of Cu(II)-GHK complexes provide information on the geometry of the metal center and the nature of the coordinating ligands. nih.gov

Studies have shown that the EPR spectra of Cu(II)-GHK vary with pH. In the pH range of 6.0-9.6, the spectra exhibit superhyperfine splitting, indicating the coordination of three nitrogen atoms to the Cu(II) ion. nih.gov The EPR parameters, such as the parallel hyperfine coupling constant (A∥) and the parallel component of the g-tensor (g∥), suggest that Cu(II) is ligated to GHK in a square-planar configuration involving one oxygen atom and three nitrogen atoms. nih.gov EPR has also been instrumental in studying ternary complexes, for example, between Cu(II), GHK, and cis-urocanic acid. nih.gov

Table 2: EPR Parameters for the Cu(II)-GHK Complex

| Parameter | Value |

|---|---|

| g∥ | 2.21 |

| A∥ | 19.5 mT |

Source: Data from n.m.r. and e.p.r. investigation of the interaction of copper(II) and glycyl-L-histidyl-L-lysine. nih.gov

UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for monitoring the formation of complexes between GHK and metal ions, particularly Cu(II). The complexation of Cu(II) with the peptide backbone and amino acid side chains results in a characteristic d-d transition band in the visible region of the spectrum.

The formation of the Cu(II)-GHK complex is accompanied by a significant blue-shift in the absorbance maximum of the d-d band. nih.gov For instance, the addition of excess GHK to a Cu(II) solution at pH 7.4 can cause a blue-shift of approximately 27 nm. nih.gov This technique is also used to study the kinetics of reactions involving the Cu(II)-GHK complex, such as its interaction with reducing agents like glutathione (B108866). researchgate.netresearchgate.net Changes in the absorbance at specific wavelengths can be monitored over time to understand the reaction mechanism. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed circularly polarized light and right-handed circularly polarized light. nih.govsandiego.edu This technique is highly sensitive to the secondary structure of peptides and proteins. nih.govsandiego.edu In the far-UV region (typically 190-250 nm), the CD spectrum provides information on the content of α-helices, β-sheets, and random coil structures. nih.gov

For GHK, CD spectroscopy is used to investigate conformational changes upon metal binding. The formation of the Cu(II)-GHK complex induces changes in the CD spectrum, reflecting alterations in the peptide's secondary structure. nih.gov For example, titrating a Cu(II)-GHK solution with a second GHK molecule at physiological pH can lead to a blue-shift of 28 nm in the CD spectra, indicating a change in the coordination environment and peptide conformation. nih.gov CD spectroscopy can also be used to distinguish between different types of secondary structures, such as polyproline II (PPII) and disordered structures, which can be important for understanding the flexibility and interaction potential of GHK. nih.gov

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the purification, purity assessment, and identification of GHK and its related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides. It is widely used to determine the purity of synthetic GHK and to identify and quantify any degradation products that may form during synthesis, formulation, or storage. Reversed-phase HPLC (RP-HPLC) is a common mode used for peptide analysis.

A stability-indicating HPLC method has been developed for the analysis of GHK-Cu in various solutions, utilizing a highly aqueous mobile phase. mdpi.com More advanced techniques, such as fabric phase sorptive extraction (FPSE) combined with zwitterionic hydrophilic interaction liquid chromatography (HILIC), have been employed for the quantitation of GHK-Cu in complex matrices like cosmetic creams. mdpi.com Such methods are validated for parameters like linearity, accuracy, and precision. mdpi.com Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products. For instance, studies on histidine degradation have shown that it can convert to urocanic acid, a transformation that can be monitored and characterized by techniques such as HILIC coupled with time-of-flight (TOF) high-resolution mass spectrometry. researchgate.netnih.gov

Table 3: System Suitability Parameters for HILIC-UV Analysis of GHK-Cu

| Parameter | Value | Acceptance Criterion (Ph. Eur.) |

|---|---|---|

| Resolution | 3.51 | > 2 |

| Symmetry Factor | 1.31 | 0.8 - 1.8 |

Source: Data from Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection. mdpi.com

Electrochemical and Potentiometric Methods

pH-metric titration is a fundamental technique used to determine the acid-dissociation constants (pKa values) of ionizable groups in a molecule like glycyl-L-lysyl-L-histidine. These constants are crucial for understanding the peptide's charge state at different pH values, which in turn governs its biological activity and its ability to form complexes with metal ions.

The method involves the gradual addition of a standard acid or base to a solution of the peptide while monitoring the pH. The resulting titration curve (pH versus volume of titrant added) shows inflection points that correspond to the pKa values of the different protonatable groups. GHK has three primary ionizable sites: the N-terminal glycyl ammonium (B1175870) group, the histidyl imidazolium (B1220033) group, and the lysyl ammonium group.

Studies on GHK have revealed that the glycyl ammonium and histidyl imidazolium groups are titrated over a similar pH range, while the lysyl ammonium group is less acidic and titrates at a higher pH. nih.gov This information is vital for calculating the formation constants of metal complexes, as the availability of donor atoms for metal coordination is pH-dependent. nih.gov

| Protonated Group | pKa Value | Reference |

|---|---|---|

| Histidyl Imidazolium | 6.47 | nih.gov |

| Glycyl Ammonium | 7.91 | nih.gov |

| Lysyl Ammonium | 10.51 | nih.gov |

Biophysical Techniques for Kinetic and Binding Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for studying the binding kinetics and affinity of peptides like this compound with its binding partners, such as receptors or other proteins.

In a typical SPR experiment, one molecule (the ligand, e.g., a target protein) is immobilized on the surface of a sensor chip. A solution containing the other molecule (the analyte, e.g., GHK) is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded in a sensorgram (a plot of response units versus time).

The sensorgram provides detailed kinetic information. The association phase, during which the analyte is injected, reveals the association rate constant (kₐ). The dissociation phase, during which a buffer is flowed over the surface, provides the dissociation rate constant (kₑ). By analyzing these rates at various analyte concentrations, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be accurately determined (Kₑ = kₑ/kₐ).

A key challenge when studying small molecules like GHK (<5 kDa) is that the binding response can be small. This requires careful experimental design, such as optimizing the immobilization density of the ligand and ensuring high analyte concentrations, to obtain reliable data. Despite this, SPR is a valuable method for characterizing the specific interactions that underpin the biological functions of GHK.

| Kinetic Parameter | Symbol | Units | Description |

|---|---|---|---|

| Association Rate Constant | kₐ (k_on) | M⁻¹s⁻¹ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kₑ (k_off) | s⁻¹ | The rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | Kₑ | M (molar) | A measure of the affinity of the interaction; lower values indicate stronger binding. |

Stopped-flow spectrophotometry is a specialized technique designed to study the kinetics of rapid reactions in solution, typically those that are complete within milliseconds to seconds. This method is particularly well-suited for investigating the fast complexation kinetics between this compound and metal ions, such as copper(II), which is a biologically crucial interaction for this peptide.

The stopped-flow apparatus rapidly mixes small volumes of two or more reactant solutions (e.g., a solution of GHK and a solution of a metal salt) and then abruptly stops the flow. The reaction mixture is held in an observation cell, and a spectroscopic property, most commonly UV-Visible absorbance or fluorescence, is monitored as a function of time immediately after mixing. acs.org

The formation of the GHK-Cu(II) complex, for example, is accompanied by changes in the UV-Visible spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to the formation of the complex, a kinetic trace is generated. This trace can be mathematically fitted to appropriate rate equations (e.g., pseudo-first-order or second-order) to determine the rate constants for the individual steps in the complexation mechanism.

Studies on similar copper-binding peptides have used this technique to reveal multi-step binding processes, identifying the formation of transient intermediate complexes before the final, stable complex is formed. mdpi.com This level of mechanistic detail is critical for understanding how GHK acquires and transports metal ions in biological systems. mdpi.comacs.org

Flow Cytometry in Cellular Response Evaluation

Flow cytometry is a sophisticated analytical technique used to measure and analyze multiple physical and chemical characteristics of a population of cells as they flow in a fluid stream through a beam of light. In the context of this compound research, this methodology is instrumental in evaluating the cellular responses to the tripeptide, particularly concerning oxidative stress.

Detailed research has utilized flow cytometry to investigate the antioxidant properties of this compound. In one such study, the ability of this peptide to reduce levels of reactive oxygen species (ROS) in Caco-2 cells was assessed. nih.gov The experiment involved inducing an increase in ROS levels in these cells through the application of tert-butyl hydroperoxide.

The Caco-2 cells were incubated with the fluorescent dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is sensitive to oxidation. nih.gov Upon exposure to ROS, DCFH-DA is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the amount of intracellular ROS. A flow cytometer was then used to measure the mean fluorescence intensity (MFI) of the cells. nih.gov

The findings indicated that the addition of tert-butyl hydroperoxide significantly increased the MFI, signifying a rise in intracellular ROS. nih.gov However, the co-incubation of the cells with this compound at a concentration of 10 µM led to a reduction in the MFI induced by the hydroperoxide. nih.gov This demonstrates the peptide's capacity to diminish ROS levels within viable cells. nih.gov

The protective effect of this compound against metal-induced cell death has also been explored in various central nervous system cells, including primary astrocytes, primary microglia, and primary cerebellar neurons. nih.gov While these studies primarily focused on cell viability assays, the underlying mechanism often involves the mitigation of factors like ROS, which can be quantified using flow cytometry. nih.gov For instance, the peptide was shown to rescue primary cerebellar neurons from copper-induced toxicity. nih.gov

Interactive Data Table: Flow Cytometry Analysis of this compound on Cellular ROS Levels

| Cell Line | Inducing Agent | Fluorescent Probe | GHK Concentration | Observed Effect on Mean Fluorescence Intensity (MFI) |

| Caco-2 | tert-butyl hydroperoxide (t-BOOH) | DCFH-DA | 10 µM | Reduction in t-BOOH-induced MFI increase nih.gov |

Computational and Theoretical Approaches in Glycyl L Lysyl L Histidine Research

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the behavior of GHK and its complexes in a simulated biological environment. These simulations track the movements of atoms over time, providing a detailed picture of the peptide's conformational landscape and its interactions with surrounding molecules.

Modeling of Tripeptide-Metal Ion Complexes

A significant area of GHK research focuses on its high affinity for metal ions, particularly copper(II) (Cu(II)). MD simulations have been instrumental in elucidating the structure and stability of these complexes. Studies have shown that in the GHK-Cu(II) complex, the copper ion is typically coordinated by the nitrogen atoms from the glycine (B1666218) amino group, the glycine-histidine peptide bond, and the histidine imidazole (B134444) ring, forming a stable square-planar geometry. researchgate.netmdpi.com

Conventional MD simulations of the Cu-GHK complex have demonstrated the stability of this copper-peptide binding over time. researchgate.netdntb.gov.ua These simulations have shown that the equatorial bonds in a 3N1O coordination remain stable, while a fifth apical bond from the C-terminal carboxylate is more flexible. researchgate.netdntb.gov.ua The use of ligand field molecular mechanics (LFMM) has also been employed to model the interactions of copper(II) with the GHK peptide. researchgate.net

| Simulation Parameter | Finding |

| Complex Stability | The GHK-Cu(II) complex is stable over the course of MD simulations. researchgate.netdntb.gov.ua |

| Coordination Geometry | Copper(II) is primarily coordinated by three nitrogen atoms and one oxygen atom in a square-planar arrangement. researchgate.netmdpi.com |

| Bond Dynamics | Equatorial coordination bonds are stable, while the apical bond shows greater flexibility. researchgate.netdntb.gov.ua |

Simulation of Peptide-Biomembrane Interactions

Understanding how GHK interacts with and permeates cell membranes is crucial to understanding its biological effects. While direct MD simulations of GHK interacting with a lipid bilayer are not extensively documented in publicly available literature, related studies provide significant insights. For instance, the encapsulation of GHK-Cu in liposomes, which are self-assembled spherical lipid bilayers, has been studied to enhance its delivery. dntb.gov.ua These studies suggest that GHK-Cu can be effectively carried by lipid-based systems. dntb.gov.ua

Furthermore, research on the co-assembly of GHK with other peptides that form bilayer structures indicates that GHK can organize on the surface of these structures, interacting via electrostatic forces. nih.gov It has been observed that GHK-Cu could increase the permeability of cell membranes with less damage. dntb.gov.ua The covalent attachment of a palmitoyl (B13399708) (lipid) chain to GHK (Pal-GHK) has been shown to increase its hydrophobicity and is expected to enhance its interaction with the lipid matrix of the stratum corneum, thereby improving skin penetration. tbzmed.ac.ir General MD simulation protocols for studying peptide-membrane interactions are well-established and can be applied to GHK to understand its translocation across lipid bilayers. nih.govnih.govspringernature.comnih.gov

Conformational Dynamics Analysis

MD simulations have been used to explore the conformational freedom of the GHK peptide. researchgate.net These studies, often coupled with conformational searches using molecular mechanics, help in identifying the most stable three-dimensional structures of the peptide. researchgate.netdntb.gov.ua The results indicate that GHK can adopt various conformations, and the presence of metal ions like copper can significantly influence its structure and dynamics. researchgate.net The relative energy and geometry of different conformations have been shown to be in good agreement between semi-empirical and more advanced Density Functional Theory (DFT) levels of theory. researchgate.netdntb.gov.ua

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of GHK and its metal complexes. These methods have been used to study the binding of Cu(II) to the GHK peptide. researchgate.netdntb.gov.ua

DFT and semi-empirical methods like GFN2-xTB have been employed to investigate the geometry and energy of GHK-Cu(II) conformations. researchgate.netdntb.gov.uanih.gov These calculations have confirmed the coordination environment of the copper ion and have been used to predict the binding position of the metal to the peptide. researchgate.netdntb.gov.ua The gas-phase basicities of histidine and lysine (B10760008) residues, which are key components of GHK, have also been determined using computational methods, providing insights into their protonation states and reactivity. nih.gov

| Computational Method | Application in GHK Research | Key Findings |

| Density Functional Theory (DFT) | Studying the binding of Cu(II) to GHK. researchgate.netdntb.gov.ua | Confirms the coordination geometry and relative energies of different conformers. researchgate.netdntb.gov.ua |

| Semi-empirical Methods (e.g., GFN2-xTB) | Conformational searching and geometry optimization of GHK-Cu(II). researchgate.netdntb.gov.ua | Provides good agreement with DFT results for relative energy and geometry. researchgate.netdntb.gov.ua |

Ligand-Receptor Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. While specific studies detailing the docking of GHK to a particular biological receptor are not prevalent in the reviewed literature, the principles of ligand-receptor docking are widely applied in peptide research. researchgate.netmdpi.comasiapharmaceutics.infonih.govresearchgate.net

The process involves generating various poses of the GHK peptide within the binding site of a target protein and then using a scoring function to estimate the binding affinity for each pose. researchgate.netmdpi.com This approach could be used to screen potential protein targets for GHK and to understand the key amino acid residues involved in the interaction. For instance, the use of GHK as a fusion tag in protein crystallography suggests that it can interact specifically with other protein domains, facilitating crystallization. mdpi.commdpi.comnih.gov These observed interactions in crystal structures can serve as a basis for more detailed docking and interaction modeling studies.

Chemoinformatics and Machine Learning Applications in Peptide Design

Chemoinformatics and machine learning are emerging as powerful tools in the design and optimization of peptides with desired properties. While specific applications of these techniques to redesign GHK are not extensively reported, the general strategies are highly relevant.

Machine learning models can be trained on large datasets of peptides to predict various properties, such as bioactivity, toxicity, and cell permeability. nih.gov For example, modifying the GHK sequence by adding a palmitoyl group to create Pal-GHK is a chemoinformatic approach to increase its lipophilicity and skin permeability. tbzmed.ac.ir Machine learning could be employed to predict the optimal lipid chain length or to design novel GHK analogs with enhanced properties. nih.gov These computational approaches can significantly accelerate the discovery and development of new therapeutic peptides based on the GHK scaffold. nih.gov

Research on Derivatives and Analogues of Glycyl L Lysyl L Histidine

Design and Synthetic Strategies for Modified Tripeptides

The synthesis of GHK and its derivatives is primarily achieved through two main strategies: classical liquid-phase (solution) synthesis and solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS): This is a common method for synthesizing GHK and its analogues. kennesaw.edu The process involves sequentially adding protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. kennesaw.edu Key steps in SPPS include: kennesaw.edu

Resin Swelling: The resin is prepared to make the reactive sites accessible.

Deprotection: The temporary protecting group on the N-terminal amino acid of the resin-bound peptide is removed.

Coupling: The next protected amino acid is activated and coupled to the newly deprotected N-terminus, forming a new peptide bond. These deprotection and coupling steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed. kennesaw.edu A rink amide resin is often used, which results in a C-terminally amidated peptide. kennesaw.edu

Liquid-Phase Synthesis: This conventional method involves carrying out the reactions in a solution. One patented approach describes a liquid-phase synthesis of GHK that involves: google.com

Protecting the ε-amino group of lysine (B10760008) using p-nitrophenyl acetate. This method is noted for its simplicity and cost-effectiveness compared to other protection strategies. google.com

Synthesizing a protected dipeptide (Boc-Gly-His) and further protecting it with di-tert-butyl dicarbonate. This step enhances the compound's lipophilicity, which simplifies separation and purification, reduces byproducts, and minimizes racemization. google.com

Reacting the protected lysine with the protected dipeptide to form the final GHK tripeptide. google.com

Recombinant Synthesis: An alternative to chemical synthesis is the use of bacterial fermentation systems. nih.gov In this method, the GHK sequence is cloned into an expression plasmid. The recombinant peptide can then be overexpressed in bacteria like E. coli, purified, and recovered, offering a potentially more scalable production method. nih.gov

Structure-Activity Relationship (SAR) Studies of Functional Modifications

Structure-activity relationship (SAR) studies investigate how chemical modifications to GHK's structure influence its biological functions. A primary focus has been on its interaction with copper ions (Cu(II)).

The GHK peptide has a strong affinity for copper and readily forms the GHK-Cu complex. wikipedia.org This complex is considered the active form for many of its regenerative and protective effects. marciorubin.com.brnih.gov

Copper Binding Site: The glycine (B1666218) and histidine residues are crucial for copper binding. The nitrogen atoms in the glycine's amino group and the histidine's imidazole (B134444) ring are key ligands for the copper ion. researchgate.netkennesaw.edu

Role of Lysine: At physiological pH, the lysine residue is less involved in copper binding but is thought to interact with cellular receptors, potentially facilitating the transport of copper into cells. wikipedia.org

Modifications often involve conjugating molecules to the peptide backbone to alter its properties. A prominent example is the attachment of a fatty acid, such as palmitic acid, to the N-terminus of GHK to create Palmitoyl-GHK (Pal-GHK). researchgate.net This modification significantly increases the peptide's hydrophobicity.

The table below summarizes key derivatives and the impact of their functional modifications.

| Derivative | Functional Modification | Impact on Activity | Reference |

|---|---|---|---|

| GHK-Cu | Complexation with Copper (Cu(II)) | Considered the active form for many biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen synthesis. marciorubin.com.brnih.gov Possesses enhanced antioxidant and anti-inflammatory properties compared to GHK alone. nih.gov | marciorubin.com.brnih.govnih.gov |

| Palmitoyl-GHK (Pal-GHK) | Attachment of a 16-carbon palmitic acid to the N-terminus. | Increases lipophilicity, which is designed to enhance penetration through the skin barrier. researchgate.nettbzmed.ac.ir | researchgate.nettbzmed.ac.ir |

| Biotin-GHK (BioGHK) | Conjugation with biotin. | Retains the ability to bind copper(II) and exhibits antioxidant and antiglycant properties. The biotin moiety allows for interaction with streptavidin, a strategy used for targeted drug delivery. nih.gov | nih.gov |

Exploring Altered Specificity and Bioavailability of Analogues

A significant challenge for the topical application of GHK is its hydrophilic nature and large molecular size, which limit its ability to penetrate the stratum corneum, the skin's primary barrier. tbzmed.ac.ir Furthermore, once in the skin, it is susceptible to degradation by proteolytic enzymes. tbzmed.ac.ir Research into GHK analogues focuses on overcoming these bioavailability issues.

Lipophilic Derivatives: The most common strategy to enhance skin permeability is to increase the peptide's lipophilicity. tbzmed.ac.ir

Palmitoyl-GHK (Pal-GHK): By attaching a fatty acid chain, Pal-GHK becomes more hydrophobic, which is intended to improve its ability to pass through the lipid-rich stratum corneum. researchgate.net This modification can also enhance resistance to skin proteases. tbzmed.ac.ir

Delivery Systems: Another approach to improve bioavailability involves advanced delivery systems.

Liposomal Encapsulation: Encapsulating GHK-Cu in liposomal carriers has been shown to improve the peptide's stability and enhance its penetration into the skin. researchgate.net

The table below details strategies used to modify the bioavailability and specificity of GHK.

| Strategy | Analogue/Method | Objective | Mechanism | Reference |

|---|---|---|---|---|

| Increased Lipophilicity | Palmitoyl-GHK (Pal-GHK) | Enhance skin penetration for topical applications. | The attached hydrophobic palmitic acid moiety facilitates passage through the lipid layers of the stratum corneum. researchgate.nettbzmed.ac.ir | researchgate.nettbzmed.ac.ir |

| Targeted Delivery | Biotin-GHK (BioGHK) | Improve delivery to specific targets. | The biotin residue can bind to streptavidin, which can be used to create targeted therapeutic systems. nih.gov | nih.gov |